molecular formula C8H10N2O2 B13136506 3-Methoxy-5-methylpicolinamide

3-Methoxy-5-methylpicolinamide

Cat. No.: B13136506
M. Wt: 166.18 g/mol
InChI Key: ULHIXCURJBDYQF-UHFFFAOYSA-N
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Description

    3-Methoxy-5-methylphenol: (CHO) is an organic compound with the following structure: .

  • It is also referred to as Ocrinol monomethyl ether .
  • This compound features a methoxy group (–OCH3) and a methyl group (–CH3) attached to a phenolic ring.
  • It has applications in various fields due to its unique properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of 3-Methoxy-5-methylphenol involves several methods, including alkylation of phenol with methanol and subsequent methylation of the resulting phenol. Other routes may also be employed.

      Industrial Production: Industrial-scale production methods typically involve efficient and cost-effective processes, but specific details may vary depending on the manufacturer.

  • Chemical Reactions Analysis

      Reactions: 3-Methoxy-5-methylphenol can undergo various reactions, including

      Common Reagents and Conditions: Reagents like oxidizing agents (e.g., chromates), halogens, and Lewis acids are used.

      Major Products: The major products depend on the specific reaction conditions and the substituents involved.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activities (e.g., antioxidant properties).

      Medicine: May have applications in drug discovery or as a lead compound.

      Industry: Used in fragrance and flavor formulations.

  • Mechanism of Action

    • The exact mechanism of action for 3-Methoxy-5-methylphenol depends on its specific application.
    • It may interact with cellular receptors, enzymes, or signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other phenolic compounds with similar structures include

      Uniqueness: 3-Methoxy-5-methylphenol’s unique combination of methoxy and methyl groups sets it apart from these related compounds.

    Properties

    Molecular Formula

    C8H10N2O2

    Molecular Weight

    166.18 g/mol

    IUPAC Name

    3-methoxy-5-methylpyridine-2-carboxamide

    InChI

    InChI=1S/C8H10N2O2/c1-5-3-6(12-2)7(8(9)11)10-4-5/h3-4H,1-2H3,(H2,9,11)

    InChI Key

    ULHIXCURJBDYQF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(N=C1)C(=O)N)OC

    Origin of Product

    United States

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